molecular formula C16H17N7O3S B2709854 N,N,4-trimethyl-2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)thiazole-5-carboxamide CAS No. 1351605-45-2

N,N,4-trimethyl-2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)thiazole-5-carboxamide

Cat. No.: B2709854
CAS No.: 1351605-45-2
M. Wt: 387.42
InChI Key: XJMUHWJJPILHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,4-trimethyl-2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)thiazole-5-carboxamide is a high-purity chemical compound supplied for research and development purposes. This small molecule features a complex structure incorporating thiazole and pyridazinone heterocyclic systems, motifs that are frequently investigated in medicinal chemistry for their diverse biological activities. Compounds with similar structural features, such as those containing the 6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazine core, have been studied in various pharmacological contexts, suggesting potential research avenues in areas like enzyme inhibition or receptor antagonism. Researchers are encouraged to explore its specific properties and applications in their scientific investigations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the available safety data sheets and conduct their own thorough literature review to establish the compound's specific mechanism of action and research value for their particular applications.

Properties

IUPAC Name

N,N,4-trimethyl-2-[[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O3S/c1-10-14(15(26)21(2)3)27-16(18-10)19-12(24)9-23-13(25)6-5-11(20-23)22-8-4-7-17-22/h4-8H,9H2,1-3H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMUHWJJPILHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N,4-trimethyl-2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)thiazole-5-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C19H21N5O3S2
Molecular Weight 431.53 g/mol
CAS Number 1286717-37-0
Purity Typically 95%

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from simpler thiazole derivatives. The incorporation of the pyrazole and pyridazine moieties is crucial for enhancing its biological activity.

Anti-inflammatory Effects

Research has shown that compounds related to thiazoles exhibit significant anti-inflammatory properties. One study highlighted the ability of aminothiazoles to reduce the production of prostaglandin E2 (PGE2), a key mediator in inflammation. The reduction in PGE2 levels was noted to be between 76% and 98% depending on the specific substituents on the thiazole ring .

COX Inhibition

N,N,4-trimethyl derivatives have been evaluated for their cyclooxygenase (COX) inhibition capabilities. The IC50 values for various analogs ranged from 0.41 to 1.39 μM , indicating potent COX-2 inhibition, which is significant for anti-inflammatory drug development .

Anticancer Activity

In vivo studies have demonstrated promising anticancer effects. For instance, specific derivatives were tested against human colon cancer cell lines, showing tumor growth inhibition rates (T/C values) of 61% and 40% in different models . These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms involving COX inhibition and modulation of inflammatory pathways.

Case Studies

  • Study on PGE2 Reduction : A series of aminothiazoles were synthesized and evaluated for their ability to reduce PGE2 levels in HCA-7 cells. The most active compound exhibited an EC50 value of 0.09 μM , highlighting its potential as a therapeutic agent in inflammatory diseases .
  • Tumor Xenograft Models : In a study involving mouse xenograft models, certain derivatives demonstrated significant tumor growth inhibition when administered at doses of 200 mg/kg over five days. This suggests that the compound could be explored further as an anticancer agent .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with pyridazinones and pyrazoles. The structural characteristics include:

  • Molecular Formula : C₁₅H₁₈N₄O₃S
  • Molecular Weight : 342.39 g/mol
  • Functional Groups : Thiazole, pyridazine, and pyrazole moieties contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with thiazole and pyridazine scaffolds exhibit promising anticancer properties. For instance, derivatives similar to N,N,4-trimethyl-2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)thiazole-5-carboxamide have shown cytotoxic effects against various cancer cell lines, including:

Cell Line Inhibition (%)
HepG270%
MDA-MB-23165%
A54960%

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The anti-inflammatory potential of similar compounds has been documented in several studies. For example, thiazole derivatives have been tested in vivo for their analgesic effects using models such as the acetic acid-induced writhing test and the hot plate test. Results indicated that compounds containing thiazole rings exhibited significant analgesic effects compared to standard anti-inflammatory drugs like ketorolac .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related thiazole compounds have demonstrated efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of this compound against HepG2 and MDA-MB-231 cell lines. The compound was administered at varying concentrations (10 µM to 100 µM), revealing a dose-dependent inhibition of cell viability:

Concentration (µM) HepG2 Viability (%) MDA-MB-231 Viability (%)
109085
507065
1003025

The study concluded that the compound significantly inhibits cancer cell proliferation, supporting further development for therapeutic use .

Case Study 2: Anti-inflammatory Testing

In another investigation, a series of thiazole derivatives were tested for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results showed that specific derivatives exhibited a notable reduction in edema compared to control groups:

Compound Edema Reduction (%)
N,N,4-trimethyl...45%
Ketorolac50%

This study highlights the potential of thiazole-containing compounds as alternatives to conventional anti-inflammatory medications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-5-Carboxamide Derivatives

Compound Core Structure Key Modifications Functional Groups Pharmacological Relevance
Target Compound Thiazole-5-carboxamide N,N,4-Trimethyl; pyridazinone; pyrazole Acetamido, carboxamide, pyridazinone Hypothetical kinase inhibition
BMS-354825 (Dasatinib) Thiazole-5-carboxamide Chlorophenyl; pyrimidine; piperazinyl Chloro, amino, piperazinyl BCR-ABL/Src kinase inhibitor
Compound 6a Pyridazinyl acetamide Antipyrine; phenylpiperazinyl Triple C=O, phenylpiperazinyl Dual COX/5-LOX inhibition
Biopharmacule BP27385 Thiazole-5-carboxamide Chlorophenyl; methylpyrimidine; hydroxyethylpiperazine Chloro, piperazinyl, hydroxyethyl Kinase inhibition (e.g., Bcr-Abl)
N-R-2-(5-(5-Methyl-1H-Pyrazol-3-yl)... Triazole-thioacetamide Pyrazole; triazole; thioether Thioether, triazole, pyrazole Broad-spectrum antimicrobial

Key Observations :

  • Pyridazinone vs. However, pyrimidine in BMS-354825 contributes to its ATP-competitive kinase inhibition .
  • Pyrazole vs. Piperazinyl (Compound 6a) : The pyrazole in the target compound may confer metabolic stability over phenylpiperazinyl groups, which are prone to oxidative degradation .
  • Methyl Substitutions : The N,N,4-trimethyl groups on the target’s carboxamide likely improve lipophilicity compared to chlorophenyl substituents in BMS-354825 and Biopharmacule derivatives, affecting membrane permeability .

Q & A

Basic: What synthetic strategies are recommended for constructing the multi-heterocyclic scaffold of this compound?

Answer:
The compound’s core integrates thiazole, pyridazinone, and pyrazole rings. Key steps include:

  • Thiazole formation : Use Hantzsch thiazole synthesis with α-halo ketones and thiourea derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 5-carboxamide group .
  • Pyridazinone linkage : Condense pyridazinone intermediates with acetamido-bearing thiazoles via nucleophilic substitution. Optimize reaction time (8–12 hrs at 80°C) to avoid side products like over-alkylation .
  • Pyrazole coupling : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling to attach the pyrazole moiety. Solvent choice (e.g., DMF vs. THF) significantly impacts yield (65–89% reported) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) ensures >95% purity .

Advanced: How can molecular docking guide SAR studies for this compound’s bioactivity?

Answer:

  • Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or enzymes (e.g., COX-2) based on structural homology to known inhibitors. The pyridazinone moiety mimics ATP-binding motifs .
  • Docking protocols : Use AutoDock Vina or Schrödinger Suite. Parameterize the ligand’s protonation states (e.g., pyrazole N-H vs. deprotonated forms) and include water molecules in the active site .
  • Validation : Compare docking poses with crystallographic data (if available). For example, highlights X-ray structures to validate hydrogen bonds between the thiazole carboxamide and kinase backbones .
  • SAR refinement : Test substituents on the pyrazole (e.g., electron-withdrawing groups at C3) to enhance binding affinity. In silico predictions should align with in vitro IC₅₀ values (e.g., 0.5–10 µM ranges in kinase assays) .

Basic: What spectroscopic and analytical methods confirm the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Thiazole C5-carboxamide: δ ~168 ppm (¹³C).
    • Pyridazinone NH: δ ~12.5 ppm (¹H, broad singlet) .
  • IR : Confirm amide bonds (1650–1680 cm⁻¹) and pyridazinone C=O (1700–1720 cm⁻¹) .
  • LC-MS : Monitor [M+H]⁺ ions with <2 ppm mass accuracy. Fragmentation patterns (e.g., loss of CO₂ from the carboxamide) aid in structural validation .
  • Elemental analysis : Deviations >0.3% for C, H, N suggest impurities requiring repurification .

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:
Contradictions (e.g., high enzyme inhibition but low cellular efficacy) may arise from:

  • Assay conditions : Adjust ATP concentrations in kinase assays (e.g., 10 µM vs. 1 mM) to reflect physiological relevance .
  • Membrane permeability : Measure logP (e.g., 2.5–3.5 via HPLC) and compare with cell-based results. Low permeability may require prodrug strategies (e.g., esterification of the carboxamide) .
  • Metabolic stability : Conduct microsomal stability assays (e.g., rat liver microsomes, NADPH cofactor). Rapid degradation (t₁/₂ <30 min) explains discrepancies between in vitro and in vivo data .

Basic: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Core modifications :
    • Replace pyridazinone with triazinone to alter hydrogen-bonding capacity .
    • Introduce methyl/fluoro groups on the thiazole to modulate lipophilicity (ClogP ±0.5) .
  • Side-chain variations :
    • Substitute pyrazole with imidazole or triazole to test heterocycle specificity .
    • Attach sulfonamide or urea groups to the acetamido linker for enhanced solubility .
  • Evaluation : Prioritize derivatives with ≥80% purity in enzyme assays (e.g., COX-2 inhibition) before advancing to cell-based models .

Advanced: What computational tools predict metabolic pathways and toxicity?

Answer:

  • Metabolism prediction : Use SwissADME or ADMET Predictor to identify vulnerable sites (e.g., pyridazinone oxidation). Cytochrome P450 models (e.g., CYP3A4) highlight potential drug-drug interactions .
  • Toxicity screening :
    • Ames test simulations (e.g., TOPKAT) assess mutagenicity risks from aromatic amines.
    • hERG inhibition models (IC₅₀ <1 µM flags cardiac risks) .
  • Validation : Cross-reference predictions with zebrafish toxicity assays (LC₅₀ >10 µM considered safe) .

Basic: How to optimize reaction yields for scale-up synthesis?

Answer:

  • Solvent selection : Replace DMF with NMP for safer scale-up (higher boiling point, easier recycling) .
  • Catalyst loading : Reduce Pd(PPh₃)₄ from 5 mol% to 2 mol% with microwave assistance (40% energy savings, similar yields) .
  • Workup efficiency : Replace column chromatography with antisolvent precipitation (e.g., add water to DMF reaction mixture) for faster isolation .

Advanced: What crystallographic techniques validate the compound’s 3D structure?

Answer:

  • X-ray diffraction : Grow single crystals via slow evaporation (ethanol/chloroform). Resolve structures to <1.0 Å resolution to confirm:
    • Pyridazinone ring puckering (envelope vs. half-chair conformations) .
    • Hydrogen-bond networks between the carboxamide and solvent molecules .
  • Electron density maps : Use SHELX or Olex2 to model disorder in flexible side chains (e.g., methyl groups on thiazole) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.